1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid

Antifungal SAR Benzimidazolone Regioisomer comparison

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 53484-18-7) is a bicyclic heteroaromatic building block belonging to the benzimidazole family, bearing a carboxylic acid substituent at the 6-position of the fused benzene–imidazole ring system and an N1-methyl group. With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, it is supplied as a white to pale yellow crystalline solid at typical purities of 95–98%.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 53484-18-7
Cat. No. B157252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
CAS53484-18-7
Synonyms1-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5H,1H3,(H,12,13)
InChIKeyGKPKZMOUMKZJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 53484-18-7): Procurement-Relevant Identity and Class Positioning


1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 53484-18-7) is a bicyclic heteroaromatic building block belonging to the benzimidazole family, bearing a carboxylic acid substituent at the 6-position of the fused benzene–imidazole ring system and an N1-methyl group . With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, it is supplied as a white to pale yellow crystalline solid at typical purities of 95–98% . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitor scaffolds, protease inhibitor candidates, and NAMPT-targeted antitumor agents . Its primary differentiation from near-analog benzimidazole carboxylic acids arises from the specific regiochemistry of the carboxyl group at position 6, which critically governs both its synthetic trajectory and biological profile in derived compounds.

Why 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid Cannot Be Interchanged with Its 5-Carboxy Regioisomer or Des-Methyl Analog


The benzimidazole-6-carboxylic acid scaffold is not functionally interchangeable with its 5-carboxy regioisomer or des-methyl analog. Published SAR studies on benzimidazolone and benzimidazole derivatives demonstrate that the position of the carboxylate substituent on the benzene ring fundamentally alters dipole moment, molecular electrostatic potential, and target-binding geometry [1]. In head-to-head antifungal assays, 6-carboxylate-substituted benzimidazolones consistently outperformed their 5-substituted regioisomers, with the weaker activity of the 5-series prompting authors to exclude those results from detailed discussion [1]. Furthermore, in pharmaceutical process chemistry, the 6-carboxylic acid orientation is structurally mandated: the Telmisartan synthetic pathway requires a 6-carboxy intermediate, and the 5-carboxy isomer cannot yield the correct angiotensin II receptor antagonist architecture [2]. For procurement decisions, substituting the 5-carboxy analog (CAS 53484-17-6) or the des-methyl analog (CAS 15788-16-6) introduces regiochemical incompatibility that cannot be compensated by adjusting stoichiometry or reaction conditions.

Quantitative Differentiation Evidence: 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid vs. Closest Analogs


Regioselectivity-Driven Antifungal Activity: 6-Carboxylate vs. 5-Carboxylate Benzimidazolone Derivatives

In a systematic study of N-acylated benzimidazolone derivatives, 6-carboxylate substituted compounds consistently exhibited stronger antifungal activity than their 5-carboxylate regioisomers against Botrytis cinerea in spore germination assays [1]. The authors explicitly state that the activity of 5-carboxylate substituted derivatives was too weak to warrant detailed discussion. Among the 6-carboxylate series, compounds 11a03, 11a04, 11a06, 11a08, and 11a14 achieved spore germination inhibition percentages of 73.09%, 72.48%, 71.87%, 72.48%, and 69.72%, respectively [1]. The most active 6-carboxylate compound, 11a06, reached a D value of 3.03 (the maximum in the training set after excluding α,β-unsaturated acyl derivatives), while 5-carboxylate compounds fell substantially below this range [1]. QSAR analysis further linked the activity advantage of 6-substituted compounds to their smaller Dipole-Y values compared to 5-substituted regioisomers [1].

Antifungal SAR Benzimidazolone Regioisomer comparison Botrytis cinerea

Solubility Differentiation: 6-Carboxylic Acid vs. 5-Carboxy Regioisomer Physicochemical Profiles

The 6-carboxylic acid isomer (CAS 53484-18-7) has a calculated aqueous solubility of 7.6 g/L at 25 °C, classified as slightly soluble, with a predicted density of 1.35 ± 0.1 g/cm³ and a boiling point of 411.1 ± 37.0 °C at 760 mmHg . In contrast, the 5-carboxy regioisomer (CAS 53484-17-6) exhibits a melting point exceeding 300 °C with decomposition, and no calculated aqueous solubility value is publicly accessible through the same authoritative database . This difference in reported physicochemical parameters reflects the distinct solid-state packing and intermolecular hydrogen-bonding networks arising from the different carboxyl-group orientations on the benzimidazole ring.

Physicochemical property Solubility Calculated logP Pre-formulation

NAMPT Inhibitor Building Block: Divergent Synthetic Utility of 6-Carboxy vs. 5-Carboxy Benzimidazole Scaffolds

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is explicitly documented as a reagent in the synthesis of aminopyridine-derived amides that act as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a validated anticancer target in the NAD+ salvage pathway, and fragment-based design efforts have yielded inhibitors with IC₅₀ values as low as 0.79 nM from related benzimidazole-containing chemotypes [1]. In contrast, the 5-carboxy regioisomer (CAS 53484-17-6) is catalogued primarily as an Omeprazole impurity standard (Omeprazole Impurity 64) rather than as a NAMPT-focused building block [2]. This divergence in documented synthetic application reflects the distinct regiochemical requirements of the NAMPT inhibitor pharmacophore, where the 6-carboxy orientation is structurally compatible with the aminopyridine-amide coupling trajectory.

NAMPT inhibitor Cancer metabolism NAD+ salvage pathway Fragment-based design

Position-Critical Intermediate in Telmisartan Synthesis: 6-Carboxy vs. 5-Carboxy Structural Mandate

United States Patent 7,884,214 B2 describes a process for preparing Telmisartan that proceeds through a critical intermediate, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, which is condensed with N-methyl-O-phenylenediamine dihydrochloride [1]. The 6-carboxylic acid position is structurally indispensable: the condensation reaction installs the benzimidazole-2-yl substituent at the 6-position of the Telmisartan core, and a 5-carboxy intermediate would produce an architecturally distinct product incompatible with the angiotensin II AT₁ receptor binding pharmacophore [1]. This regiochemical constraint is absolute; no synthetic bypass or protecting-group strategy can compensate for carboxy-group misplacement at the 5-position.

Angiotensin II receptor antagonist Telmisartan Process chemistry Regiochemical requirement

Antiprotozoal Scaffold Potency: 1-Methylbenzimidazole Derivatives vs. Metronidazole in Protozoan Assays

The 1-methylbenzimidazole scaffold, for which 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid serves as a key carboxyl-functionalized building block, has demonstrated superior in vitro antiprotozoal activity compared to metronidazole, the standard-of-care drug. In a study of nitazoxanide–N-methylbenzimidazole hybrids, compounds 2, 5, 7, 8, 9, 11, and 12 achieved IC₅₀ values below 87 nM against all three tested protozoa (Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis), with IC₅₀ values for E. histolytica ranging from 3 to 69 nM across the series — substantially lower than metronidazole and albendazole reference values [1]. Separately, 24 1-methylbenzimidazole derivatives (compounds 13–36) were all more active than metronidazole against G. intestinalis, with the 2-ethoxycarbonyl subgroup showing the highest potency independent of benzenoid substitution pattern [2].

Antiprotozoal Giardia intestinalis Entamoeba histolytica Trichomonas vaginalis

Purity and Batch Characterization: 6-Carboxy vs. 5-Carboxy Isomer Vendor Specifications

The 6-carboxylic acid isomer (CAS 53484-18-7) is commercially available at a standard purity of 95%, with vendors such as Bidepharm providing batch-specific quality control documentation including NMR, HPLC, and GC spectra . Sigma-Aldrich (via Ambeed) also lists the compound at 95% purity with certificates of analysis available . The 5-carboxy regioisomer (CAS 53484-17-6) is offered at a wider purity range (95% to ≥99%) depending on the supplier, with Fisher Scientific/Thermo Scientific listing it at 97% and MSE Supplies offering ≥99.0% . While the 5-isomer can be sourced at marginally higher purity, the 6-isomer's defined QC documentation package supports regulatory-compliant procurement for GLP and GMP-adjacent research.

Purity specification Quality control Batch analysis NMR/HPLC/GC

Evidence-Backed Application Scenarios for 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid Procurement


Antifungal Lead Optimization Requiring 6-Carboxy Regiochemistry

Research groups pursuing structure–activity relationship studies on benzimidazole-based antifungal agents should prioritize the 6-carboxylic acid isomer. The J. Braz. Chem. Soc. study demonstrates that 6-carboxylate benzimidazolone derivatives achieve 69.72–73.09% spore germination inhibition against Botrytis cinerea, whereas 5-carboxylate analogs were insufficiently active to merit detailed SAR analysis [1]. The 6-carboxy building block provides the correct regiochemical orientation for accessing active antifungal chemotypes and is supported by QSAR models correlating smaller Dipole-Y values with enhanced activity [1].

NAMPT-Targeted Anticancer Drug Discovery and Fragment-Based Design

Laboratories engaged in NAMPT inhibitor development for oncology indications should procure the 6-carboxy benzimidazole as the documented starting material for aminopyridine-derived amide inhibitors [1]. Fragment-based design efforts on related benzimidazole chemotypes have yielded NAMPT inhibitors with IC₅₀ values as low as 0.79 nM in human enzyme assays , confirming the scaffold's fitness for this target class. The 5-carboxy isomer (CAS 53484-17-6) is not associated with NAMPT inhibitor synthetic routes and is instead catalogued as an Omeprazole impurity standard [2].

Telmisartan and Sartan-Class API Intermediate Manufacturing

Contract development and manufacturing organizations (CDMOs) producing Telmisartan or related angiotensin II receptor antagonists must use the 6-carboxy benzimidazole intermediate as mandated by US Patent 7,884,214 B2 [1]. The condensation of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid with N-methyl-O-phenylenediamine dihydrochloride is a regiochemically specific step; the 5-carboxy isomer yields an incorrect molecular architecture incompatible with AT₁ receptor binding [1]. Procurement of the 6-isomer is therefore a binary go/no-go requirement for this industrial process.

Antiprotozoal Drug Discovery Leveraging the 1-Methylbenzimidazole Scaffold

Research programs targeting giardiasis, amebiasis, or trichomoniasis can use 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid as a carboxyl-functionalized entry point to the 1-methylbenzimidazole privileged scaffold. Published data show that 1-methylbenzimidazole hybrids achieve IC₅₀ values of 3–69 nM against Entamoeba histolytica and outperform metronidazole against all three major protozoan pathogens [1]. Independent studies confirm that 1-methylbenzimidazole derivatives (compounds 13–36) are uniformly more active than metronidazole against Giardia intestinalis , validating the scaffold for antiparasitic lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.